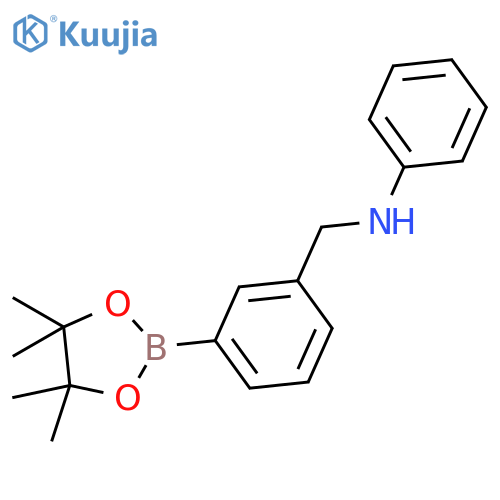

Cas no 1073353-90-8 (3-(Phenylaminomethyl)phenylboronic Acid Pinacol Ester)

3-(Phenylaminomethyl)phenylboronic Acid Pinacol Ester 化学的及び物理的性質

名前と識別子

-

- N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)aniline

- [3-(Phenylaminomethyl)phenyl]-boronic acid pinacol ester

- 3-((Phenylamino)methyl)phenylboronic acid, pinacol ester

- N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]aniline

- 3-(Phenylaminomethyl)benzeneboronic acid pinacol ester

- 3-(Phenylaminomethyl)phenylboronic acid pinacol ester

- N-{[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}aniline

- AMTB061

- [3-(Phenylaminomethyl)phenyl] boronic acid pinacol ester

- DB-365355

- J-001814

- YSB35390

- 3-((Phenylamino)methyl)phenylboronic acid pinacol ester

- AKOS016339704

- AS-2303

- CS-0174178

- MFCD09266198

- DB-011150

- 1073353-90-8

- DTXSID00674684

- N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)benzenamine

- 3-(Phenylaminomethyl)phenylboronic Acid Pinacol Ester

-

- MDL: MFCD09266198

- インチ: 1S/C19H24BNO2/c1-18(2)19(3,4)23-20(22-18)16-10-8-9-15(13-16)14-21-17-11-6-5-7-12-17/h5-13,21H,14H2,1-4H3

- InChIKey: FMCOCBRSLHQLQR-UHFFFAOYSA-N

- ほほえんだ: O1B(C2C([H])=C([H])C([H])=C(C([H])([H])N([H])C3C([H])=C([H])C([H])=C([H])C=3[H])C=2[H])OC(C([H])([H])[H])(C([H])([H])[H])C1(C([H])([H])[H])C([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 309.19000

- どういたいしつりょう: 309.1900092g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 23

- 回転可能化学結合数: 4

- 複雑さ: 377

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 30.5

じっけんとくせい

- ゆうかいてん: 112-115°C

- PSA: 30.49000

- LogP: 3.67090

3-(Phenylaminomethyl)phenylboronic Acid Pinacol Ester セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315; H319; H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- ちょぞうじょうけん:Store at room temperature

3-(Phenylaminomethyl)phenylboronic Acid Pinacol Ester 税関データ

- 税関コード:2931900090

- 税関データ:

中国税関番号:

2931900090概要:

その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

要約:

2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

3-(Phenylaminomethyl)phenylboronic Acid Pinacol Ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | P399503-100mg |

[3-(Phenylaminomethyl)phenyl]boronic Acid Pinacol Ester |

1073353-90-8 | 100mg |

$ 65.00 | 2022-06-03 | ||

| Alichem | A019140666-25g |

N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)aniline |

1073353-90-8 | 95% | 25g |

$616.68 | 2023-09-04 | |

| AK Scientific | AMTB061-1g |

[3-(Phenylaminomethyl)phenyl]boronic acid pinacol ester |

1073353-90-8 | 95% | 1g |

$48 | 2025-02-18 | |

| abcr | AB253317-1 g |

3-(Phenylaminomethyl)benzeneboronic acid pinacol ester, 95%; . |

1073353-90-8 | 95% | 1g |

€118.50 | 2023-04-27 | |

| abcr | AB253317-5 g |

3-(Phenylaminomethyl)benzeneboronic acid pinacol ester, 95%; . |

1073353-90-8 | 95% | 5g |

€314.00 | 2023-04-27 | |

| Key Organics Ltd | AS-2303-1G |

[3-(Phenylaminomethyl)phenyl] boronic acid pinacol ester |

1073353-90-8 | >95% | 1g |

£57.00 | 2025-02-08 | |

| abcr | AB253317-1g |

3-(Phenylaminomethyl)benzeneboronic acid pinacol ester, 95%; . |

1073353-90-8 | 95% | 1g |

€118.50 | 2025-03-19 | |

| abcr | AB253317-5g |

3-(Phenylaminomethyl)benzeneboronic acid pinacol ester, 95%; . |

1073353-90-8 | 95% | 5g |

€314.00 | 2025-03-19 | |

| A2B Chem LLC | AB63059-5g |

3-((Phenylamino)methyl)phenylboronic acid, pinacol ester |

1073353-90-8 | 96% | 5g |

$187.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1244848-5g |

N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)aniline |

1073353-90-8 | 98% | 5g |

¥2297.00 | 2024-08-09 |

3-(Phenylaminomethyl)phenylboronic Acid Pinacol Ester 関連文献

-

1. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924

-

Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617

-

Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

-

B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146

-

Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389

-

Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756

-

S. Ahmed Chem. Commun., 2009, 6421-6423

-

Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117

3-(Phenylaminomethyl)phenylboronic Acid Pinacol Esterに関する追加情報

Introduction to 3-(Phenylaminomethyl)phenylboronic Acid Pinacol Ester (CAS No. 1073353-90-8)

The compound 3-(Phenylaminomethyl)phenylboronic Acid Pinacol Ester (CAS No. 1073353-90-8) is a significant molecule in the field of organic chemistry, particularly in the synthesis of complex organic structures. This compound is widely recognized for its role as a versatile building block in various chemical reactions, including Suzuki-Miyaura couplings and other cross-coupling reactions. Its structure, which combines a phenyl group with an amino methyl group and a boronic acid pinacol ester, makes it highly valuable in the construction of biologically active molecules and advanced materials.

The boronic acid pinacol ester functional group is a key feature of this compound, enabling it to participate in a wide range of coupling reactions. Recent studies have highlighted its utility in the synthesis of heterocyclic compounds, which are crucial in drug discovery and materials science. For instance, researchers have employed this compound to construct complex aromatic systems with tailored electronic properties, paving the way for novel applications in optoelectronics and catalysis.

One of the most notable advancements involving 3-(Phenylaminomethyl)phenylboronic Acid Pinacol Ester is its use in the development of enantioselective catalysts. By incorporating this compound into chiral ligands, chemists have achieved unprecedented levels of enantioselectivity in asymmetric catalysis. This breakthrough has significant implications for the pharmaceutical industry, where the production of chiral drugs requires high levels of stereocontrol.

Moreover, the compound has been instrumental in the synthesis of bioactive molecules targeting various diseases. For example, recent research has demonstrated its application in the creation of inhibitors for kinase enzymes, which are implicated in cancer progression. The ability to precisely control the substitution patterns on the aromatic ring has allowed for the optimization of these inhibitors' potency and selectivity.

In terms of synthetic methodology, 3-(Phenylaminomethyl)phenylboronic Acid Pinacol Ester has been synthesized via several routes, including nucleophilic aromatic substitution and palladium-catalyzed coupling reactions. These methods have been refined over time to improve yields and reduce reaction times, making it more accessible for large-scale applications.

Recent studies have also explored the use of this compound in click chemistry applications. By incorporating azide or alkyne groups onto its structure, researchers have developed new strategies for constructing complex molecules with high efficiency. These findings underscore its versatility as a starting material in modern organic synthesis.

The importance of CAS No. 1073353-90-8 extends beyond traditional organic synthesis. Its unique electronic properties make it an attractive candidate for applications in materials science, such as the development of organic semiconductors and light-emitting materials. Researchers have reported promising results in using this compound as a precursor for constructing π-conjugated systems with tailored optical properties.

In conclusion, 3-(Phenylaminomethyl)phenylboronic Acid Pinacol Ester (CAS No. 1073353-90-8) stands out as a pivotal molecule in contemporary organic chemistry. Its role as a versatile building block continues to drive innovation across diverse fields, from drug discovery to materials science. As research into its applications progresses, it is anticipated that this compound will unlock new possibilities for creating advanced chemical structures with unprecedented functionality.

1073353-90-8 (3-(Phenylaminomethyl)phenylboronic Acid Pinacol Ester) 関連製品

- 106306-86-9(7-benzyl-3-methyl-8-(morpholin-4-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

- 937012-11-8(1-(benzenesulfonyl)-5-nitro-pyrrolo[2,3-b]pyridine)

- 58509-95-8(Pentanamide, N-1H-imidazo[4,5-b]pyridin-7-yl-)

- 2137519-58-3(7-[(2-Methylpropyl)amino]-2lambda6-thiaspiro[3.5]nonane-2,2-dione)

- 941878-79-1(2-3-(benzenesulfonyl)-1H-indol-1-yl-N-(2H-1,3-benzodioxol-5-yl)methylacetamide)

- 2680587-25-9(3-(1H-indol-6-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

- 2227863-46-7(rac-(1R,6R,7S)-2-oxabicyclo4.1.0heptan-7-ylmethanamine)

- 1804643-93-3(2-(Chloromethyl)-3-methoxy-6-nitro-4-(trifluoromethoxy)pyridine)

- 2137692-34-1(Benzene, 1-bromo-4-chloro-2-(chloromethoxy)-)

- 2227698-92-0((2R)-1-(1,3-thiazol-2-yl)propan-2-amine)